2,2'-biphenyl-2,2'-diylbis(1H-isoindole-1,3(2H)-dione)
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Overview
Description
2-[2’-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-[1,1’-biphenyl]-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features two isoindole-1,3-dione groups connected through a biphenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2’-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-[1,1’-biphenyl]-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the biphenyl intermediate, which is then functionalized with isoindole-1,3-dione groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-[2’-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-[1,1’-biphenyl]-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the biphenyl core.
Substitution: The isoindole-1,3-dione groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized biphenyl compounds .
Scientific Research Applications
2-[2’-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-[1,1’-biphenyl]-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a protein kinase CK2 inhibitor, which is an attractive target for anticancer therapies.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[2’-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-[1,1’-biphenyl]-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal: Another compound with isoindole-1,3-dione groups, but with different functionalization.
2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: A structurally related compound with potential biological activity.
Uniqueness
The uniqueness of 2-[2’-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-[1,1’-biphenyl]-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione lies in its biphenyl linkage, which provides a rigid and planar structure. This rigidity can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and materials science .
Properties
Molecular Formula |
C28H16N2O4 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-[2-[2-(1,3-dioxoisoindol-2-yl)phenyl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H16N2O4/c31-25-19-11-1-2-12-20(19)26(32)29(25)23-15-7-5-9-17(23)18-10-6-8-16-24(18)30-27(33)21-13-3-4-14-22(21)28(30)34/h1-16H |
InChI Key |
KBEQHFMBEDLRSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C4=CC=CC=C4N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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